molecular formula C12H11NO B1277480 3-Benzyloxypyridine CAS No. 76509-17-6

3-Benzyloxypyridine

Cat. No.: B1277480
CAS No.: 76509-17-6
M. Wt: 185.22 g/mol
InChI Key: LLWFWIZOFFLRKC-UHFFFAOYSA-N
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Description

3-Benzyloxypyridine is an organic compound with the molecular formula C12H11NO It is a derivative of pyridine, where a benzyl group is attached to the oxygen atom at the third position of the pyridine ring

Biochemical Analysis

Biochemical Properties

3-Benzyloxypyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form inclusion complexes with β-cyclodextrin, which can alter its solubility and stability . Additionally, this compound can participate in proton transfer interactions, which are crucial in many biochemical processes . The compound’s ability to interact with different biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can form complexes with β-cyclodextrin, which can impact its cellular uptake and distribution . Furthermore, the compound’s interactions with various cellular components can lead to changes in gene expression and metabolic activity, highlighting its potential as a modulator of cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with β-cyclodextrin suggests that it can form stable inclusion complexes, which can modulate its activity and function . Additionally, this compound’s ability to participate in proton transfer interactions further underscores its role in biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as pH and solvent polarity . Studies have shown that this compound forms different inclusion complexes with β-cyclodextrin at varying pH levels, which can affect its long-term stability and activity . These temporal changes are crucial for understanding the compound’s behavior in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular functions. At higher doses, this compound can exhibit toxic or adverse effects, which are important considerations for its potential therapeutic applications . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and medicine.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, highlighting its role in cellular metabolism. Additionally, this compound’s interactions with specific enzymes can modulate its activity and function within these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to form inclusion complexes with β-cyclodextrin can affect its localization and accumulation within cells . Understanding the transport mechanisms of this compound is crucial for elucidating its cellular and tissue-specific effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzyloxypyridine can be synthesized through several methods. One common approach involves the reaction of 3-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyloxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to 3-benzyloxypiperidine.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: 3-Benzyloxypiperidine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Benzyloxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

  • 2-Benzyloxypyridine
  • 4-Benzyloxypyridine
  • 3-Benzyloxyaniline

Comparison: 3-Benzyloxypyridine is unique due to the position of the benzyl group on the pyridine ring. This positional difference can significantly influence its chemical reactivity and biological activity compared to its isomers, such as 2-benzyloxypyridine and 4-benzyloxypyridine. Additionally, the presence of the benzyl group can enhance its lipophilicity, making it more suitable for certain applications in medicinal chemistry.

Properties

IUPAC Name

3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWFWIZOFFLRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434107
Record name 3-Benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76509-17-6
Record name 3-Benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.5 g (10 mMol) 3-Hydroxy-pyridine and 9.45 ml (10 mMol) benzylchloride are dissolved in 50 ml CH2Cl2 at rt. 0.5 g Adogen 464® (Aldrich 63393-96-4) are added followed by dropwise addition of 50 ml of aq. NaOH solution (40% wt). The resulting yellow solution is stirred overnight, leading to formation of a white precipitate. The insolubles are filtered off and the filtrated is diluted with CH2Cl2 and H2O. The phases are separated and the aq. phase is repeatedly extracted with CH2Cl2. Combined organic extracts are dried, concentrated and the residual crude product is purified by flash chromatography (SiO2, CH2Cl2/MeOH 95:5) to give the title compound as a yellow oil: MS: [M+1]+=186; 1H MNR (CDCl3): δ ppm 8.42 (s, 1H), 8.26 (s, 1H), 7.55-7.38 (m, 5H), 7.30-7.19 (m, 2H), 5.17 (s, 2H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 3-hydroxypyridine (24.7 g, 260 mmole) in distilled methylene chloride (260 ml) were added Adogen 464 (1.6 ml), 40% NaOH (130 ml), benzyl chloride (32 ml, 278 mmole), followed by stirring for 3 days at room temperature. The organic layer was separated from the reaction solution, and the aqueous layer was admixed with water and extracted with methylene chloride. The resulting extract was combined with the methylene chloride layer separated previously, and the combined solution was washed with saturated saline, dried over K2CO3 and freed of the solvent by distillation. The residue was purified on a column of silica gel (7734, n-hexane:ethyl acetate=20:1 to 5:1).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4.22 g. (0.02 mol) of 5-benzyloxy-2-pyridinecarboxaldehyde in 100 ml. of chloroform is treated with 1.66 g. (0.04 mol) of t-butyl isocyanide and 2.40 g. (0.04 mol) of acetic acid and the solution is refluxed gently for five hours. The reaction mixture is washed with 5% sodium bicarbonate solution, dried and evaporated to dryness to give 2-[α-N-t-butylamido)-acetoxymethyl]-5-benzyloxypyridine.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3-Benzyloxypyridine?

A1: this compound has the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. While specific spectroscopic data is not comprehensively detailed across the provided papers, several mention characterization using techniques like 1H NMR, 13C NMR, IR, and mass spectrometry. [, , , ] For detailed spectroscopic data, refer to individual publications.

Q2: How is this compound synthesized?

A2: A common synthetic route involves reacting 2-chloro-3-hydroxypyridine with benzyl bromide in acetone to yield 2-chloro-3-benzyloxypyridine. This intermediate then reacts with thiourea in anhydrous ethanol to produce 2-mercapto-3-benzyloxypyridine. [] Another approach uses 2-amino-3-hydroxypyridine reacting with benzyl chloride to obtain 2-amino-3-benzyloxypyridine. []

Q3: What are the known applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis. For example, it acts as a starting material for the synthesis of 4-alkyl-3-pyridinols via a multi-step process involving Grignard addition and subsequent aromatization and debenzylation reactions. [, ] It is also a crucial intermediate in the synthesis of Paliperidone, an atypical antipsychotic drug. []

Q4: Can you elaborate on the Structure-Activity Relationship (SAR) of this compound derivatives?

A4: Research focusing on p38α MAP kinase inhibitors highlights the SAR of this compound derivatives. Modification of the benzyloxy group and the 2-amino substituent significantly impacts the inhibitory potency and selectivity towards p38α. [] For instance, introducing a 2-amino group increases potency compared to the unsubstituted pyridine. []

Q5: How does this compound interact with its target, p38α MAP kinase, and what are the downstream effects?

A5: Studies using 2-amino-3-benzyloxypyridine as a starting point reveal its binding mode within the ATP-binding site of p38α MAP kinase. [] This interaction inhibits the kinase activity of p38α, a key enzyme involved in inflammatory responses. [] Although the exact downstream effects are not extensively detailed in these papers, inhibiting p38α is known to modulate the production of pro-inflammatory cytokines.

Q6: Has this compound been investigated for its potential as a ligand in metal complexes?

A6: Yes, this compound and its derivatives, particularly those containing a 2-amino group, are used to synthesize Schiff base ligands. These ligands readily form complexes with various metal ions, including Cu(II), Co(III), Ni(II), and VO(IV). [, ] These complexes demonstrate interesting properties and are studied for their potential antimicrobial, DNA-binding, and BSA-interaction abilities. [, ]

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